5,7-Dibromo-3-methylbenzofuran
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Overview
Description
5,7-Dibromo-3-methylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-3-methylbenzofuran typically involves the bromination of 3-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5 and 7 positions of the benzofuran ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of debrominated or partially reduced products.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
5,7-Dibromo-3-methylbenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-3-methylbenzofuran involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromo-3,3-dimethylindolin-2-one
- 5,7-Dibromo-2-methylbenzofuran
- 5,7-Dichloro-3-methylbenzofuran
Uniqueness
5,7-Dibromo-3-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 5 and 7 positions enhances its reactivity and potential for further functionalization compared to other similar compounds .
Properties
Molecular Formula |
C9H6Br2O |
---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
5,7-dibromo-3-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6Br2O/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
InChI Key |
HIEPWWNIZCXQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2Br)Br |
Origin of Product |
United States |
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